
N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C23H26N4O5S2 and its molecular weight is 502.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Application
A study by Pişkin, Canpolat, & Öztürk (2020) discussed the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. This compound, with properties including high singlet oxygen quantum yield, is useful for photodynamic therapy in cancer treatment.
Mechanism of Thiadiazoles Formation
Forlani et al. (2000) in their research on the condensation reaction of thiobenzamide explored the formation of 1,2,4-thiadiazole derivatives. Their findings contribute to understanding the synthesis mechanism of such compounds, including those similar to N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide (Forlani, Lugli, Boga, Corradi, & Sgarabotto, 2000).
Antiproliferative and Antimicrobial Properties
The antiproliferative and antimicrobial properties of 1,3,4-thiadiazole compounds were investigated by Gür et al. (2020). They synthesized Schiff bases derived from 1,3,4-thiadiazole, exhibiting high DNA protective ability and strong antimicrobial activity, hinting at potential therapeutic applications of related compounds (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).
Molecular Structure Analysis
Karabulut et al. (2014) analyzed the molecular structure of a compound similar in structure, N-3-hydroxyphenyl-4-methoxybenzamide. Their study involving X-ray diffraction and DFT calculations provides insights into the molecular interactions and geometry of such compounds (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Mechanism of Action
Action Environment
Environmental factors play a significant role. pH, temperature, and the presence of other molecules impact the compound’s stability and efficacy. For instance, acidic conditions might hydrolyze the amide bond, affecting its activity.
Remember, this exploration is speculative due to the lack of specific data. If you have access to more detailed information, please share it, and we can refine our understanding! 🧪🔬🌱 .
properties
IUPAC Name |
N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S2/c1-4-32-17-8-6-16(7-9-17)21(29)25-22-26-27-23(34-22)33-14-20(28)24-12-11-15-5-10-18(30-2)19(13-15)31-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVVWZIHLUINMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

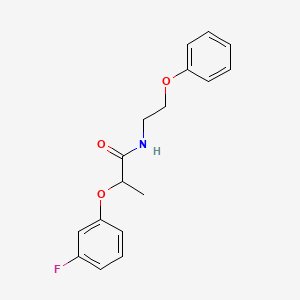

![4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694475.png)
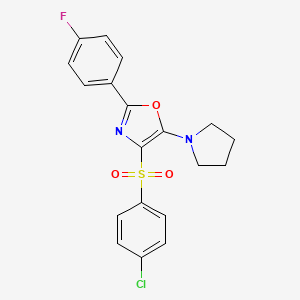
![[(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2694477.png)
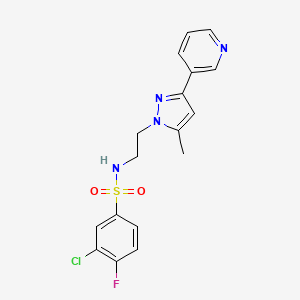
![4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2694481.png)
![1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone](/img/structure/B2694486.png)
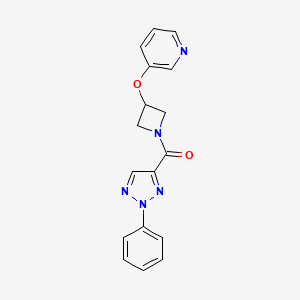
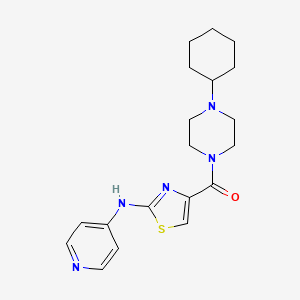


![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,6aR,6bS,8aS,12aS,14bR)-4-carboxy-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2694495.png)
